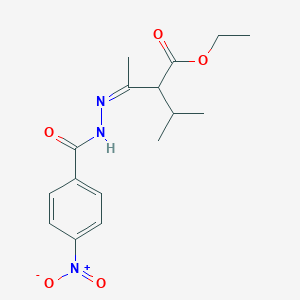![molecular formula C14H15N3OS2 B323701 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B323701.png)
4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide is a complex organic compound with the molecular formula C14H15N3OS2 This compound is characterized by its unique structure, which includes a thiophene ring substituted with an anilinocarbothioyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with anilinocarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the anilinocarbothioyl moiety can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
科学的研究の応用
4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound may also interact with enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- N-(1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl)-2,2-dimethylpropanamide
- Ethyl 2-[(Anilinocarbothioyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate
Uniqueness
4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
特性
分子式 |
C14H15N3OS2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
4,5-dimethyl-2-(phenylcarbamothioylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C14H15N3OS2/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,18)(H2,16,17,19) |
InChIキー |
HIIOVTJNHAUNAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=CC=C2)C |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-2-{[2-(benzyloxy)benzylidene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323618.png)
![5-Benzyl-4-methyl-2-[(2-naphthylmethylene)amino]-3-thiophenecarboxamide](/img/structure/B323619.png)
![5-benzyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4-methylthiophene-3-carboxamide](/img/structure/B323620.png)
![5-Benzyl-2-{[(5-bromo-2-thienyl)methylene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323622.png)
![5-Benzyl-2-[(4-chlorobenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323623.png)
![5-Benzyl-4-methyl-2-{[4-(methylsulfanyl)benzylidene]amino}-3-thiophenecarboxamide](/img/structure/B323625.png)
![2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B323627.png)

![2-[(4-Cyanobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323634.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323635.png)

![2-{[4-(Dimethylamino)benzylidene]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B323637.png)

![2-[({5-Nitro-2-furyl}methylene)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B323639.png)
